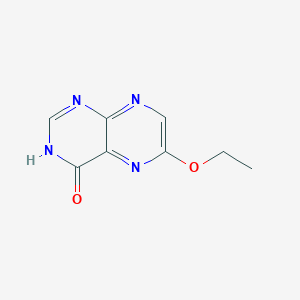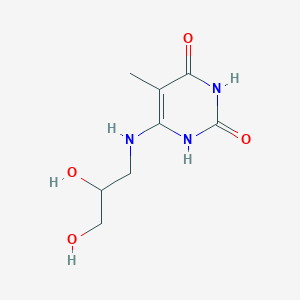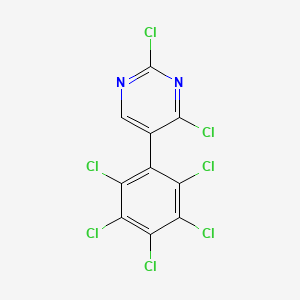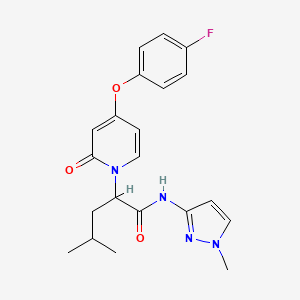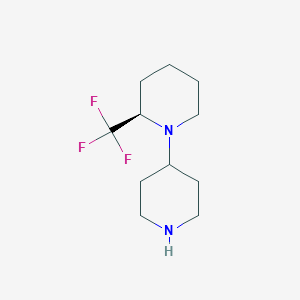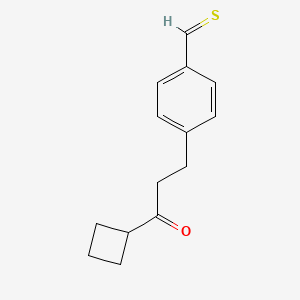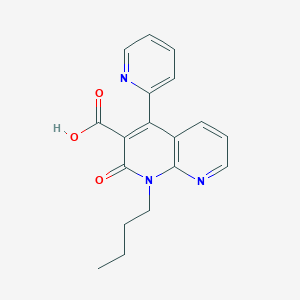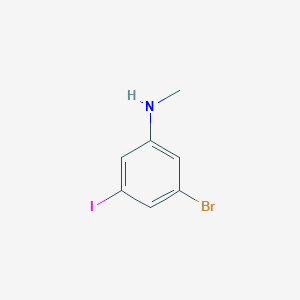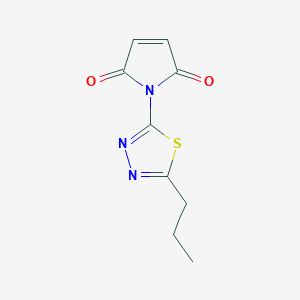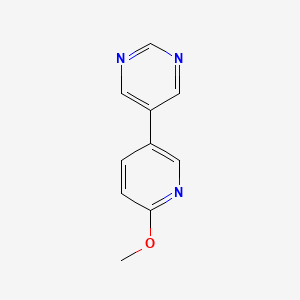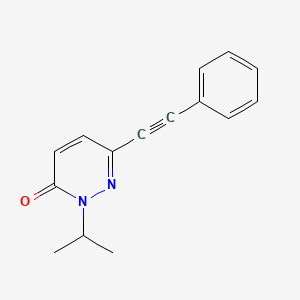
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes an isopropyl group, a phenylethynyl group, and a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the isopropyl and phenylethynyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or phenylethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for disease progression.
Comparación Con Compuestos Similares
Similar Compounds
2-isopropyl-6-methyl-4-pyrimidinol: Similar in structure but with a methyl group instead of a phenylethynyl group.
2-isopropyl-6-phenoxymethyl-4-pyrimidinol: Contains a phenoxymethyl group instead of a phenylethynyl group.
Uniqueness
2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is unique due to its phenylethynyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry and material science.
Propiedades
Número CAS |
524919-41-3 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
6-(2-phenylethynyl)-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H14N2O/c1-12(2)17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3 |
Clave InChI |
HJADGCWTRKFWIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
